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Compound of Interest

Compound Name: (-)-(S)-Cibenzoline-D4

Cat. No.: B15586745 Get Quote

Technical Guide: (-)-(S)-Cibenzoline-D4
For Researchers, Scientists, and Drug Development Professionals

Introduction
(-)-(S)-Cibenzoline-D4 is the deuterated analog of (-)-(S)-Cibenzoline, an antiarrhythmic agent.

Isotopic labeling with deuterium can be a valuable tool in drug development, particularly for

pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium can alter

the metabolic profile of a drug, potentially leading to a longer half-life and modified

pharmacokinetics. This technical guide provides a summary of the available physical and

chemical characteristics of (-)-(S)-Cibenzoline-D4, outlines general experimental protocols for

its analysis, and illustrates its mechanism of action.

Physical and Chemical Characteristics
The physical and chemical properties of (-)-(S)-Cibenzoline-D4 are summarized below. It is

important to note that while general information is available from commercial suppliers, detailed

experimental data such as a specific melting point, comprehensive solubility profile, and full

spectroscopic analysis are not publicly available and are typically found in the manufacturer's

Certificate of Analysis.

Table 1: General Physical and Chemical Properties of (-)-(S)-Cibenzoline-D4
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Property Value Source

Molecular Formula C₁₈H₁₄D₄N₂ --INVALID-LINK--

Molecular Weight 266.37 g/mol --INVALID-LINK--

Appearance Solid --INVALID-LINK--

Purity ≥98% --INVALID-LINK--

Storage Conditions

Powder: -20°C for 3 years, 4°C

for 2 years. In solvent: -80°C

for 6 months, -20°C for 1

month.

--INVALID-LINK--

Solubility May be soluble in DMSO --INVALID-LINK--

Table 2: Identification and Structural Information

Identifier Value Notes

Compound Name (-)-(S)-Cibenzoline-D4
Deuterated S-enantiomer of

Cibenzoline

Synonyms
(-)-(S)-Cifenline-D4,

Escibenzoline-D4

CAS Number

Not explicitly available for the

deuterated S-enantiomer. The

non-deuterated (S)-enantiomer

is associated with CAS

103419-18-7.

A specific CAS number for the

D4 variant could not be located

in public databases.

Chemical Structure

The precise location of the four

deuterium atoms is not

definitively published in the

available literature.

Commercial supplier

information suggests

deuteration on the imidazoline

ring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of (-)-(S)-Cibenzoline-D4 are

proprietary to the manufacturers. However, based on standard practices for the analysis of

isotopically labeled pharmaceutical compounds, the following general methodologies would be

applicable.

Determination of Isotopic Purity by Mass Spectrometry
Objective: To determine the percentage of the D4 species and the distribution of other isotopic

variants (D0, D1, D2, D3).

Methodology: High-Resolution Mass Spectrometry (HRMS) is the preferred method.

Sample Preparation: A dilute solution of (-)-(S)-Cibenzoline-D4 is prepared in a suitable

volatile solvent (e.g., acetonitrile or methanol).

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used to

acquire the full scan mass spectrum.

Data Acquisition: The instrument is calibrated, and data is acquired in positive ion mode. The

mass range is set to encompass the molecular weights of the unlabeled and all deuterated

species.

Data Analysis:

The ion chromatograms for the monoisotopic peak of the unlabeled analyte (M+0) and the

corresponding deuterated species (M+1, M+2, M+3, M+4) are extracted.

The peak areas for each isotopic species are integrated.

The relative abundance of each species is calculated to determine the isotopic purity.

Structural Elucidation by Nuclear Magnetic Resonance
(NMR) Spectroscopy
Objective: To confirm the chemical structure and determine the location of the deuterium

atoms.
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Methodology: ¹H NMR and ¹³C NMR spectroscopy.

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-

d₆ or CDCl₃).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired.

Data Analysis:

In the ¹H NMR spectrum, the absence or significant reduction of signals corresponding to

the positions of deuterium substitution would confirm the location of the deuterium atoms.

In the ¹³C NMR spectrum, the signals for carbon atoms bonded to deuterium will show a

characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to

the non-deuterated compound.

Purity Analysis by High-Performance Liquid
Chromatography (HPLC)
Objective: To determine the chemical purity of the compound.

Methodology: Reversed-phase HPLC with UV detection.

Sample Preparation: A solution of the compound is prepared in the mobile phase or a

compatible solvent.

Instrumentation: An HPLC system equipped with a C18 column and a UV detector.

Chromatographic Conditions:

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium

acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

Flow Rate: Typically 0.5-1.5 mL/min.

Detection Wavelength: Based on the UV absorbance maximum of cibenzoline.
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Column Temperature: Maintained at a constant temperature (e.g., 25-40 °C).

Data Analysis: The chromatogram is analyzed to identify and quantify any impurities. The

purity is calculated based on the relative peak areas.

Mechanism of Action and Signaling Pathway
Cibenzoline is classified as a Class I antiarrhythmic agent. Its primary mechanism of action

involves the blockade of cardiac ion channels.

Sodium Channel Blockade: Cibenzoline blocks the fast sodium channels (Na⁺) in cardiac

myocytes. This action reduces the rate and magnitude of depolarization during phase 0 of

the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and

His-Purkinje system.

Potassium Channel Blockade: Cibenzoline also exhibits some blocking effects on potassium

channels (K⁺). This prolongs the duration of the action potential and increases the effective

refractory period of cardiac tissue.

The following diagram illustrates the primary mechanism of action of cibenzoline on cardiac

myocyte ion channels.
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Mechanism of Action of Cibenzoline on Cardiac Ion Channels.

Experimental Workflow for Analysis
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The logical workflow for the characterization of a deuterated standard like (-)-(S)-Cibenzoline-
D4 would typically involve a series of analytical techniques to confirm its identity, purity, and

isotopic distribution.
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Workflow for the Characterization of (-)-(S)-Cibenzoline-D4.

Disclaimer
The information provided in this technical guide is based on publicly available data from

commercial suppliers and scientific literature. Detailed, batch-specific information can only be

found on the Certificate of Analysis provided by the manufacturer. The experimental protocols

described are general and may require optimization for specific laboratory conditions and

instrumentation. This document is intended for research and informational purposes only.

To cite this document: BenchChem. [(-)-(S)-Cibenzoline-D4 physical and chemical
characteristics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15586745#s-cibenzoline-d4-physical-and-chemical-
characteristics]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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